![molecular formula C21H18N2O2 B14622328 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide CAS No. 58754-27-1](/img/structure/B14622328.png)
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzamide structure, along with a pyridinyl and ethenyl substituent
Vorbereitungsmethoden
The synthesis of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the ethenyl group.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide include other benzamide derivatives with varying substituents. These compounds may exhibit different biological activities and chemical properties. For instance:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
4-Methoxy-N-{4-(2-pyrimidinylsulfamoyl)phenyl}benzamide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
58754-27-1 |
|---|---|
Molekularformel |
C21H18N2O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-methoxy-N-[2-(1-pyridin-2-ylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-14H,1H2,2H3,(H,23,24) |
InChI-Schlüssel |
DLSMPCZBWXYGJE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
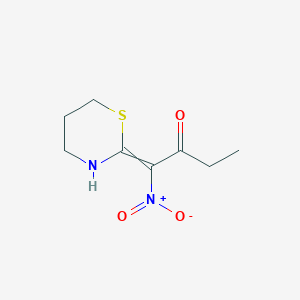

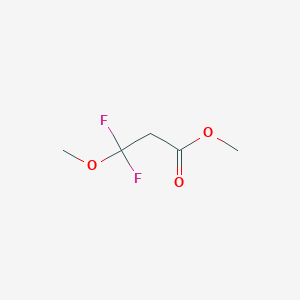
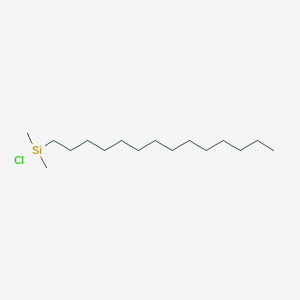
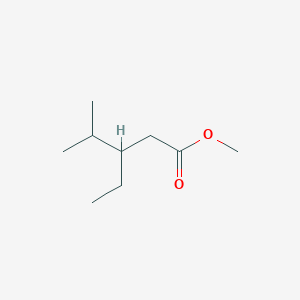
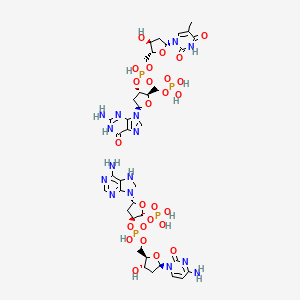
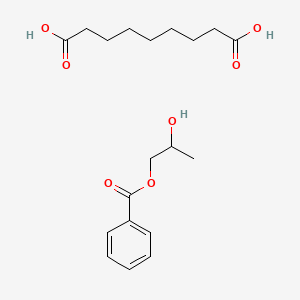

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)


